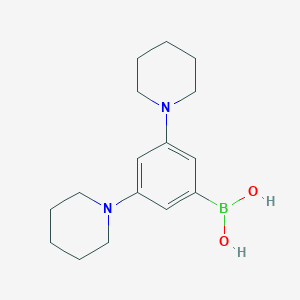
(3,5-Di(piperidin-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Di(piperidin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with two piperidin-1-yl groups at the 3 and 5 positions. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di(piperidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is first synthesized with appropriate substituents at the 3 and 5 positions.
Introduction of Piperidin-1-yl Groups: Piperidine is introduced to the phenyl ring through nucleophilic substitution reactions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
(3,5-Di(piperidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The piperidin-1-yl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidin-1-yl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction can produce boranes .
科学的研究の応用
(3,5-Di(piperidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to label biomolecules for detection and analysis.
Industry: The compound is used in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of (3,5-Di(piperidin-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The piperidin-1-yl groups enhance the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the piperidin-1-yl groups, making it less versatile in certain applications.
(3-Piperidin-1-yl)phenylboronic Acid: Contains only one piperidin-1-yl group, offering different reactivity and solubility properties.
(3,5-Dimethylphenyl)boronic Acid: Substituted with methyl groups instead of piperidin-1-yl groups, leading to different chemical behavior.
Uniqueness
(3,5-Di(piperidin-1-yl)phenyl)boronic acid is unique due to the presence of two piperidin-1-yl groups, which enhance its solubility and reactivity. This makes it particularly valuable in applications requiring high reactivity and stability .
特性
分子式 |
C16H25BN2O2 |
|---|---|
分子量 |
288.2 g/mol |
IUPAC名 |
[3,5-di(piperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C16H25BN2O2/c20-17(21)14-11-15(18-7-3-1-4-8-18)13-16(12-14)19-9-5-2-6-10-19/h11-13,20-21H,1-10H2 |
InChIキー |
YMBAYUXUWBQYRE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)N2CCCCC2)N3CCCCC3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


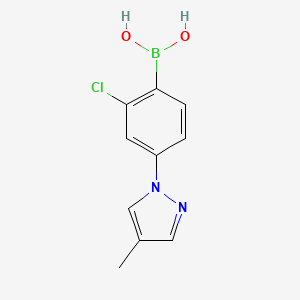
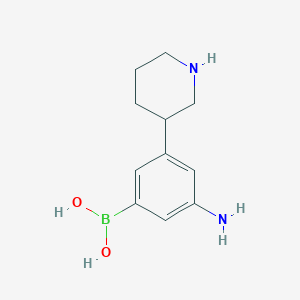
![4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)
![3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B14067257.png)
![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)
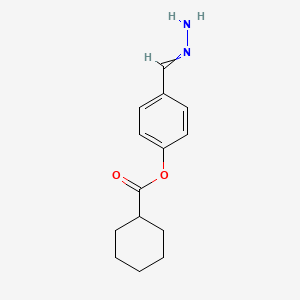
![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)
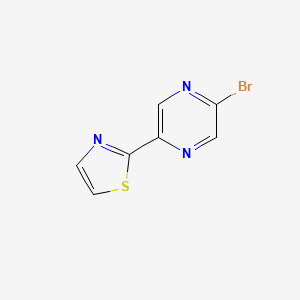
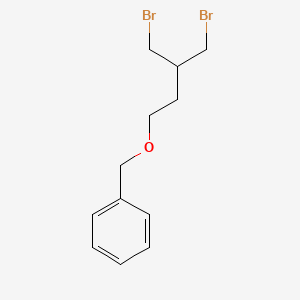
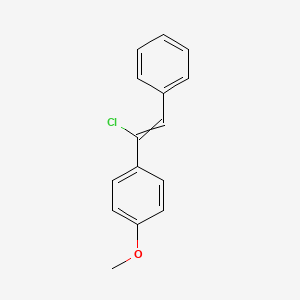
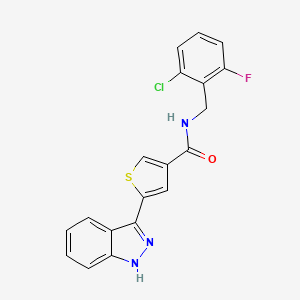

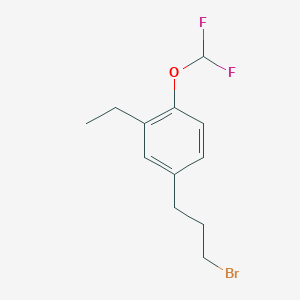
![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)
